Cas no 1806749-20-1 (4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)

4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride
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- インチ: 1S/C7HClF3IN2O4/c8-6(15)4-5(18-7(9,10)11)2(12)1-3(13-4)14(16)17/h1H
- InChIKey: XBOMYOKGYRWISH-UHFFFAOYSA-N
- ほほえんだ: IC1C=C([N+](=O)[O-])N=C(C(=O)Cl)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 351
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 85
4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090353-1g |
4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride |
1806749-20-1 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chlorideに関する追加情報
Research Briefing on 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride (CAS: 1806749-20-1)
The compound 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride (CAS: 1806749-20-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and biological relevance.
Recent studies have highlighted the role of 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its electron-withdrawing nitro and trifluoromethoxy groups, combined with the reactive acyl chloride moiety, make it an ideal candidate for nucleophilic substitution reactions. Researchers have successfully utilized this compound to develop pyridine-based scaffolds with enhanced pharmacological properties, particularly in targeting kinase enzymes involved in inflammatory and oncogenic pathways.
One notable application of this compound is its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. A 2023 study demonstrated its efficacy in forming covalent linkages with E3 ubiquitin ligase ligands, enabling the targeted degradation of disease-associated proteins. The iodine substituent at the 4-position further allows for late-stage functionalization via cross-coupling reactions, expanding its utility in medicinal chemistry.
From a synthetic perspective, advancements in the preparation of 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride have been achieved through optimized halogen-exchange protocols. These methods have improved yields to >85% while minimizing the formation of byproducts. Stability studies indicate that the compound remains stable under inert conditions for extended periods, though it is sensitive to moisture, necessitating careful handling.
In biological evaluations, derivatives of this compound have shown promising activity against resistant bacterial strains, with MIC values in the low micromolar range against MRSA. Molecular docking simulations suggest that the trifluoromethoxy group enhances binding affinity to bacterial topoisomerase IV by forming halogen bonds with key amino acid residues. These findings position it as a potential lead for next-generation antibiotics.
Ongoing research is exploring the compound's utility in radiopharmaceuticals, leveraging the iodine-125 isotope for diagnostic imaging. Preliminary results indicate high target specificity in tumor xenograft models, with favorable pharmacokinetic profiles. Safety assessments are currently underway to evaluate its potential for clinical translation.
In conclusion, 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride represents a multifunctional building block with applications spanning drug discovery, chemical biology, and diagnostic development. Its unique combination of reactivity and structural features continues to inspire innovative research across multiple therapeutic areas. Future directions include expanding its use in covalent inhibitor design and investigating its potential in neurodegenerative disease targets.
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